N,N-Diisopropylisobutylamine
Overview
Description
N,N-Diisopropylisobutylamine is an organic compound with the molecular formula C10H23N. It is classified as a secondary amine, containing two isopropyl groups and one isobutyl group attached to the nitrogen atom. This compound is a colorless liquid at room temperature and is known for its weak basicity. It is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisopropylisobutylamine can be synthesized through the alkylation of isobutylamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a high-efficiency production .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropylisobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Tertiary amines.
Scientific Research Applications
N,N-Diisopropylisobutylamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: This compound is employed as a corrosion inhibitor and in the production of polymers and resins
Mechanism of Action
The mechanism by which N,N-Diisopropylisobutylamine exerts its effects involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The compound’s basicity allows it to act as a proton acceptor, facilitating various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but contains an ethyl group instead of an isobutyl group.
Diisopropylamine: Contains two isopropyl groups attached to the nitrogen atom.
Uniqueness: N,N-Diisopropylisobutylamine is unique due to its specific combination of isopropyl and isobutyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
IUPAC Name |
2-methyl-N,N-di(propan-2-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-8(2)7-11(9(3)4)10(5)6/h8-10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIWRNUQIHLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391351 | |
Record name | N,N-Diisopropylisobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44976-81-0 | |
Record name | N,N-Diisopropylisobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diisopropylisobutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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